An In-depth Technical Guide to N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid: A Versatile Tool in Bioconjugation and Drug Development
An In-depth Technical Guide to N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic Acid: A Versatile Tool in Bioconjugation and Drug Development
This technical guide provides a comprehensive overview of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. We will delve into its core structural features, physicochemical properties, and its pivotal role in advancing modern therapeutics through enhanced solubility, stability, and targeted delivery. This document will further provide field-proven insights and detailed experimental protocols for its application and characterization, ensuring scientific integrity and reproducibility.
Unveiling the Molecular Architecture and Properties
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, often referred to by its synonyms such as Fmoc-NH-PEG2-succinamic acid, is a meticulously designed molecule that bridges the gap between various entities in complex bioconjugates.[1] Its structure is a testament to rational chemical design, incorporating three key functional domains: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2]
Structural Breakdown
The unique architecture of this linker is central to its versatility.[1][3] The Fmoc group provides a temporary shield for the primary amine, which is crucial for controlled, stepwise synthesis, particularly in solid-phase peptide synthesis (SPPS).[3][4] The hydrophilic PEG spacer, consisting of two ethylene glycol units, imparts favorable solubility characteristics in aqueous environments and reduces steric hindrance between conjugated molecules.[2][3][5] Finally, the terminal carboxylic acid offers a reactive handle for covalent attachment to amine-containing molecules, forming stable amide bonds.[2]
Caption: Chemical structure of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this linker is paramount for its effective application. The table below summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₀N₂O₇ | [1][6][7][8] |
| Molecular Weight | 470.52 g/mol | [1][6][7][8] |
| CAS Number | 613245-91-3 | [1][6][7][8][9] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
The presence of the PEG motif significantly enhances the hydrophilicity of the molecule, which in turn improves the solubility and bioavailability of the resulting conjugates.[1][3][5]
Core Applications in Research and Development
The unique trifunctional nature of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid underpins its widespread use in several cutting-edge areas of biomedical research.
Peptide Synthesis and Modification
In the realm of peptide science, this linker serves as a valuable building block in solid-phase peptide synthesis (SPPS).[3][4] The Fmoc group allows for its seamless integration into standard Fmoc-based SPPS protocols.[5] Its incorporation into a peptide sequence can introduce a flexible, hydrophilic spacer, which can be beneficial for mimicking or replacing flexible domains in proteins, improving solubility, or reducing aggregation.[5][10]
Drug Delivery and Development
A significant application of this linker lies in the field of drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[11][12][13]
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker tethers a potent cytotoxic drug to a monoclonal antibody.[11][] The PEG component of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid enhances the overall hydrophilicity of the ADC, which can mitigate aggregation issues and improve its pharmacokinetic profile.[][15]
-
PROTACs: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[11][12] This linker can be employed to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG spacer providing the necessary length and flexibility for the formation of a productive ternary complex.[11][16]
Caption: Key applications of the linker in synthesis and therapeutic development.
Experimental Protocols: A Practical Guide
To ensure the successful application of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, adherence to validated experimental protocols is crucial. The following sections provide detailed, step-by-step methodologies for its use in peptide synthesis and for its analytical characterization.
Protocol for Incorporation into a Peptide via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating the linker.
Materials:
-
Fmoc-protected amino acids
-
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.[18][19]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine and byproducts.[18]
-
Coupling of the Linker:
-
Dissolve 3 equivalents of N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid, 3 equivalents of OxymaPure®/HOBt, and 3 equivalents of DIC in DMF.[19]
-
Add the activation mixture to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.[20]
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent Fmoc-amino acid to be added to the peptide chain.
-
Final Deprotection and Cleavage:
-
Peptide Precipitation and Purification:
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of the synthesized conjugate.
RP-HPLC is the standard method for assessing the purity of the final product.[20]
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.[20]
-
Flow Rate: 1 mL/min
-
Detection: UV at 220 nm (for the peptide backbone) and 265 nm (for the Fmoc group if present).[20][21]
Mass spectrometry is used to confirm the molecular weight of the final conjugate, verifying its identity.
Sample Preparation for ESI-MS:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.
Data Analysis:
-
The resulting mass spectrum will show a series of multiply charged ions.
-
Deconvolution of this series will yield the accurate molecular mass of the PEGylated peptide.[22][23] The presence of the PEG linker will result in a characteristic mass shift compared to the unconjugated peptide.
¹H NMR spectroscopy can provide detailed structural information about the conjugate.[24]
Sample Preparation for ¹H NMR:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.
Expected Spectral Features:
-
The characteristic signals of the Fmoc group (if present) will appear in the aromatic region (~7.3-7.9 ppm).[25]
-
The ethylene glycol protons of the PEG spacer will typically appear as a sharp singlet or multiplet around 3.5-3.7 ppm.[25][26]
-
The signals corresponding to the amino acid residues of the peptide will also be present.
Caption: A typical analytical workflow for characterizing the final conjugate.
Conclusion
N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid is a powerful and versatile tool in the arsenal of chemists and biologists. Its well-defined structure, incorporating a cleavable protecting group, a hydrophilic spacer, and a reactive handle, makes it an ideal linker for a wide range of applications, from peptide synthesis to the development of sophisticated drug delivery systems like ADCs and PROTACs. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable molecule in their scientific endeavors.
References
-
Schuster, R. J., Ahner, J., Tober, K., & Hail, M. E. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia & Quanta BioDesign, Ltd. [Link]
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SCIEX. (n.d.). Intact Mass Analysis of PEGylated Therapeutic Proteins using TripleTOF system. [Link]
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Einarsson, S., Folestad, S., Josefsson, B., & Lagerkvist, S. (1986). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography A, 371, 295-304. [Link]
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Huang, L., Gough, P. C., & DeFelippis, M. R. (2009). Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines. Analytical Chemistry, 81(2), 567-577. [Link]
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Walsh Medical Media. (n.d.). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. [Link]
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National Center for Biotechnology Information. (n.d.). N-(Fmoc-8-amino-3,6-dioxa-octyl)succinamic acid. PubChem. [Link]
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Kuballa, T., Rzeppa, S., & Schmidt, T. (2012). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 403(7), 2099-2108. [Link]
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Cambridge Bioscience. Fmoc-8-amino-3,6-dioxaoctanoic acid - MedChem Express. [Link]
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Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. [Link]
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Lu, Y. A., Felix, A. M., & Heimer, E. P. (1995). Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. Peptide Research, 8(3), 160-166. [Link]
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Saccani, G., Gherardi, S., Cirlini, M., & Caligiani, A. (2011). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of AOAC International, 94(3), 904-910. [Link]
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Angene. N-(Fmoc-8-amino-3,6-dioxa-octyl)-succinamic acid. [Link]
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ResearchGate. (n.d.). ¹H-NMR spectra of mPEG-PEG, PEG-Phe-Fmoc, BMPS-Phe-PEG-Chol, and.... [Link]
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Omizzolo, M. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. LinkedIn. [Link]
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Peptideweb.com. Synthesis protocols. [Link]
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Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]
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Reipa, V., & DeRose, P. C. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Polymers, 15(3), 512. [Link]
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An, Y., & Harth, E. (2016). Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. Bioconjugate Chemistry, 27(5), 1307-1313. [Link]
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Lee, Y. S. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41853-41859. [Link]
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